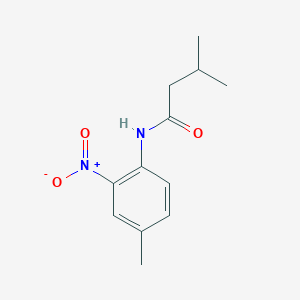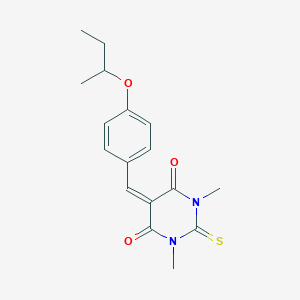![molecular formula C19H29N3O3 B3980881 N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3980881.png)
N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide, also known as ER-319, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide exerts its pharmacological effects through its interaction with various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also acts as a potent inhibitor of histone deacetylase (HDAC), an enzyme that regulates gene expression and plays a critical role in the development of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of COX-2 and HDAC, making it a valuable tool for studying the role of these enzymes in various disease processes. This compound also has good solubility and stability, making it easy to handle in the lab. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential side effects.
Zukünftige Richtungen
There are several future directions for further research on N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of this compound analogs with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion
This compound is a novel compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. The synthesis method of this compound has been optimized to yield high purity and high yield of this compound. This compound has several advantages for use in lab experiments, but more research is needed to fully understand its pharmacological properties and potential side effects. There are several future directions for further research on this compound, including its potential use in the treatment of neurological disorders and the development of this compound analogs with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(4-piperidin-3-ylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-2-25-17-10-8-16(9-11-17)22-19(24)18(23)21-13-4-3-6-15-7-5-12-20-14-15/h8-11,15,20H,2-7,12-14H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRZUIJKMPHIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(phenylsulfonyl)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B3980814.png)
![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3980837.png)


![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3980854.png)


![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)

![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3980891.png)